molecular formula C6H14F3NO2S B151604 Bis(2-methoxyethyl)aminosulfur trifluoride CAS No. 202289-38-1

Bis(2-methoxyethyl)aminosulfur trifluoride

Cat. No.: B151604
CAS No.: 202289-38-1
M. Wt: 221.24 g/mol
InChI Key: APOYTRAZFJURPB-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a thermally stable fluorinating agent first reported in 1999 by Lal and coworkers . It is structurally characterized by a sulfur trifluoride core substituted with a bis(2-methoxyethyl)amino group, which enhances its stability and reactivity compared to earlier fluorinating reagents. Deoxo-Fluor is widely used in organic synthesis for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives or acyl fluorides . Its versatility extends to complex substrates, including chiral molecules and heterocycles, with applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized from bis(2-methoxyethyl)amine. The synthesis involves the reaction of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (DCM) at low temperatures to ensure the stability of the product .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a continuous flow reactor to ensure consistent quality and efficiency .

Scientific Research Applications

Conversion of Alcohols to Alkyl Fluorides

Deoxo-Fluor is primarily utilized for converting alcohols into alkyl fluorides, a transformation critical in pharmaceutical synthesis and agrochemicals. The reaction typically proceeds under mild conditions and demonstrates high selectivity.

  • Reaction Example :
    R OH+Deoxo FluorR F+byproducts\text{R OH}+\text{Deoxo Fluor}\rightarrow \text{R F}+\text{byproducts}
  • Efficiency : The conversion efficiency is often higher than that achieved with DAST due to reduced side reactions .

Synthesis of Gem-Difluorides

Another significant application of Deoxo-Fluor is the transformation of aldehydes and ketones into gem-difluorides. This reaction is particularly valuable in creating fluorinated compounds that exhibit unique biological activities.

  • Reaction Example :
    RCHO Ketone+Deoxo FluorR CF2H+byproducts\text{RCHO Ketone}+\text{Deoxo Fluor}\rightarrow \text{R CF}_2\text{H}+\text{byproducts}
  • Case Study : In a study involving the synthesis of fluorinated amino acids, Deoxo-Fluor was successfully employed to convert various ketones into their corresponding gem-difluorides with excellent yields .

Transformation of Carboxylic Acids

Deoxo-Fluor is also effective in converting carboxylic acids into acid fluorides or trifluoromethyl derivatives, expanding its utility in synthesizing complex molecules.

  • Reaction Example :
    RCOOH+Deoxo FluorRCOF+byproducts\text{RCOOH}+\text{Deoxo Fluor}\rightarrow \text{RCOF}+\text{byproducts}
  • Notable Findings : Research indicates that this transformation can occur under conditions that minimize the formation of unwanted byproducts, enhancing overall yield .

Comparative Performance with DAST

A comparative analysis reveals that Deoxo-Fluor often outperforms DAST in terms of selectivity and yield across various substrates.

Reaction TypeReagent UsedYield (%)Byproducts
Alcohol to Alkyl FluorideDAST70High
Deoxo-Fluor90Low
Ketone to Gem-DifluorideDAST65Moderate
Deoxo-Fluor85Low
Carboxylic Acid to FluorideDAST60High
Deoxo-Fluor80Very Low

Case Study: Synthesis of Chiral Ligands

A recent study demonstrated the application of Deoxo-Fluor in synthesizing chiral C2 bis-oxazoline ligands. The protocol not only provided high yields but also allowed for purification without chromatography, showcasing its efficiency in complex organic synthesis .

Mechanistic Insights

The mechanism involved in the deoxofluorination process using Deoxo-Fluor includes the formation of a dialkylaminodifluorosulfane intermediate, which subsequently leads to alkyl fluoride formation via nucleophilic substitution. This pathway minimizes side reactions typically associated with traditional methods .

Mechanism of Action

Mechanism: : Bis(2-methoxyethyl)aminosulfur trifluoride acts as a nucleophilic fluorinating agent. It facilitates the replacement of oxygen atoms with fluorine atoms in organic molecules through a deoxofluorination mechanism. The compound interacts with the target molecule, leading to the formation of a fluorinated product and the release of by-products .

Molecular Targets and Pathways: : The primary molecular targets of this compound are functional groups containing oxygen atoms, such as alcohols, aldehydes, ketones, and carboxylic acids. The compound’s action involves the nucleophilic attack on these functional groups, resulting in the substitution of oxygen with fluorine .

Comparison with Similar Compounds

Comparison with Similar Fluorinating Agents

Reactivity and Selectivity

  • Alcohol Fluorination : Deoxo-Fluor converts primary and secondary alcohols to fluorides with high efficiency, often outperforming DAST in sterically hindered substrates. For example, in the synthesis of 4-fluoroproline analogues, Deoxo-Fluor retained stereochemistry at chiral centers, whereas DAST caused racemization .
  • Carbonyl Fluorination : Deoxo-Fluor selectively fluorinates aldehydes and ketones to gem-difluorides under milder conditions (0–25°C) compared to DAST, which requires lower temperatures (-78°C) .
  • Carboxylic Acid Conversion : Deoxo-Fluor converts carboxylic acids to acyl fluorides or trifluoromethyl groups in one pot, a reaction less efficiently mediated by DAST due to competing side reactions .

Functional Group Tolerance

Deoxo-Fluor demonstrates broad compatibility with sensitive functional groups. For instance, it fluorinates β-hydroxy amides to oxazoles without disrupting epoxide rings, a reaction challenging for DAST due to its higher acidity . Similarly, in the synthesis of TSPO ligands, Deoxo-Fluor successfully fluorinated propargylic alcohols without degrading alkynyl groups, albeit with moderate yields (8–62%) .

Comparison with Other Modern Reagents

  • XtalFluor-E® : A crystalline alternative to DAST/Deoxo-Fluor, XtalFluor-E requires activators like Et3N·3HF but offers improved shelf stability. However, it is less effective for carboxylic acid fluorination compared to Deoxo-Fluor .

Data Tables: Key Properties and Performance Metrics

Table 1. Thermal and Reactivity Profiles of Fluorinating Agents

Reagent Decomposition Temp (°C) ΔH (J/g) Preferred Substrates Key Limitations
Deoxo-Fluor 140 -1100 Alcohols, aldehydes, carboxylic acids Moderate cost, THF solubility
DAST 140 -1700 Alcohols, ketones Thermal instability, acidic byproducts
XtalFluor-E® >200 N/A Alcohols, amines Requires activators

Table 2. Yield Comparison in Representative Reactions

Reaction Type Deoxo-Fluor Yield (%) DAST Yield (%) Conditions Reference
Alcohol → Alkyl Fluoride 85–95 70–85 0–25°C, CH2Cl2
Carboxylic Acid → Acyl Fluoride 90–98 60–75 RT, 2–4 h
α-Keto Acid → α-Ketoamide 75–80 50–65 36 h, 2 eq reagent

Biological Activity

Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor®, is a novel deoxofluorinating agent recognized for its thermal stability and broad-spectrum utility in organic synthesis. Originally reported by Lal et al. in 1999, this compound has gained attention for its ability to facilitate various transformations, including the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides. This article explores the biological activity of Deoxo-Fluor®, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₄F₃N₂O₂S
  • Molecular Weight : 221.24 g/mol
  • Physical State : Liquid (colorless to yellow)
  • CAS Number : 202289-38-1

Deoxo-Fluor® operates primarily through a nucleophilic substitution mechanism, where the sulfur atom acts as an electrophile. The compound effectively introduces fluorine into various organic substrates, enhancing their reactivity and biological properties. Its stability under thermal conditions allows for more versatile applications compared to traditional reagents like DAST (diethylaminosulfur trifluoride).

1. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer research. For instance, derivatives synthesized using Deoxo-Fluor® have shown significant inhibitory effects on A431 human epidermoid carcinoma cells. In particular, certain quinoxaline derivatives demonstrated IC₅₀ values in the micromolar range, indicating their potential as antitumor agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that some derivatives produced via Deoxo-Fluor® exhibited selective toxicity against various bacterial strains while maintaining low cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing targeted therapies with minimal side effects.

3. Mechanistic Insights

The mechanism behind the biological activity of compounds synthesized with Deoxo-Fluor® often involves the inhibition of key cellular pathways. For example, compounds derived from this reagent have been shown to inhibit Stat3 phosphorylation in cancer cells, a pathway frequently associated with tumor growth and survival . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline structure can enhance biological efficacy while reducing toxicity.

Case Studies

StudyFindings
Lal et al., 1999Established Deoxo-Fluor® as a stable deoxofluorinating agent; demonstrated its utility in synthesizing fluorinated compounds .
Gunda Georg's ResearchUtilized Deoxo-Fluor® for one-pot conversions leading to high yields of amides and peptides under mild conditions .
Quinoxaline Derivatives StudyInvestigated the synthesis of quinoxaline derivatives that showed significant cytotoxicity against A431 cells; highlighted the importance of structural modifications for enhanced activity .

Q & A

Q. Basic: How is BAST used in converting carboxylic acids to acyl fluorides, and what are the advantages of this method?

BAST is a versatile fluorinating agent that converts carboxylic acids to acyl fluorides under mild conditions, typically in dichloromethane or THF at 0°C to room temperature. This method avoids the need for harsh reagents like thionyl chloride and enables subsequent one-pot amide coupling by reacting the intermediate acyl fluoride with amines . Advantages include:

  • High yields (70–90%) and reduced side reactions due to BAST’s controlled reactivity.
  • Simplified purification , as byproducts (e.g., SO₂, HF) are volatile and easily removed .
  • Compatibility with acid-sensitive functional groups, making it suitable for complex substrates .

Q. Basic: What safety precautions are critical when handling BAST in laboratory settings?

BAST reacts violently with water, releasing toxic gases (HF, SO₂). Key precautions include:

  • Dry conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Personal protective equipment (PPE) : HF-resistant gloves, face shields, and fume hoods are mandatory.
  • Emergency protocols : Immediate neutralization of spills with calcium gluconate gel and medical consultation for HF exposure .

Q. Basic: What are the standard reaction conditions for fluorinating alcohols using BAST?

Primary and secondary alcohols are fluorinated at −20°C to 0°C in dichloromethane, with reaction times ranging from 1–12 hours. Tertiary alcohols require higher temperatures (up to 40°C) and extended times (24–48 hours) due to steric hindrance. Yields typically exceed 80% for primary alcohols but drop to 50–60% for bulky substrates .

Q. Advanced: How does BAST compare to DAST in terms of reaction efficiency and thermal stability?

BAST offers superior thermal stability compared to DAST, which decomposes explosively above 50°C. This allows BAST to be used in refluxing solvents (e.g., toluene at 110°C) for sluggish reactions. Additionally, BAST’s methoxyethyl groups reduce its Lewis acidity, minimizing substrate decomposition (e.g., carbocation rearrangements) . However, DAST may be more reactive for electron-deficient alcohols, requiring case-by-case optimization .

Q. Advanced: What factors influence the product ratio between α-ketoamides and α,α-difluoroamides in BAST-mediated reactions?

The product ratio depends on:

  • Stoichiometry : A 2:1 molar excess of BAST favors α,α-difluoroamides, while 1:1 ratios yield α-ketoamides .
  • Reaction time : Prolonged reaction times (>36 hours) shift the equilibrium toward difluoroamides due to stepwise fluorination .
  • Substrate electronics : Electron-withdrawing groups on the α-keto acid accelerate difluorination .

Q. Advanced: How can reaction conditions be optimized for BAST-mediated cyclodehydration of β-hydroxy amides to oxazolines?

Key optimization parameters include:

  • Solvent choice : Dichloromethane or THF provides optimal polarity for cyclization .
  • Temperature : Reactions proceed at −20°C to suppress epimerization of chiral centers .
  • Additives : Molecular sieves (4Å) absorb generated water, driving the reaction to completion .
    Reported yields range from 60–90%, depending on steric hindrance near the hydroxy group .

Q. Advanced: What mechanistic insights explain BAST’s thermal stability during fluorination?

BAST’s stability arises from its bis(2-methoxyethyl)amino group, which:

  • Reduces electrophilicity at sulfur, slowing premature decomposition.
  • Chelates protons released during fluorination, buffering the reaction medium .
    In contrast, DAST’s diethylamino group lacks this stabilizing effect, leading to exothermic decomposition at lower temperatures .

Q. Advanced: How can researchers address contradictions in reported yields for gem-difluoride synthesis from thiocarbonyl compounds?

Discrepancies often stem from:

  • Substrate purity : Thioketones with trace moisture reduce effective BAST concentration, lowering yields .
  • Workup methods : Rapid quenching with aqueous NaHCO₃ minimizes over-fluorination, whereas delayed workup increases difluoride purity .
  • Analytical techniques : ¹⁹F NMR is critical to distinguish gem-difluorides from monofluorinated byproducts .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYTRAZFJURPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074898
Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Molecular Weight

221.24 g/mol
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CAS No.

202289-38-1
Record name Deoxo-Fluor
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Record name Deoxy-fluor
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Bis(2-methoxyethyl)aminosulfur Trifluoride
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Record name Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF
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Record name BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE
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Synthesis routes and methods

Procedure details

Table 6 summarizes the results obtained on fluorination of 4-t-butyl cyclohexanone with the aminosulfur trifluorides. All of the compositions examined except N-naphthyl-N-phenylaminosulfur trifluoride converted the ketone to a mixture of 4-t-butyl-difluorocyclohexane and 4-t-butyl-1-fluorocyclohexene, with the former predominating. The fluorination of this ketone was much slower than observed for the fluorination of cyclooctanol. A complete conversion to the fluorinated products required several days at room temperature in CH2Cl2. However, addition of a catalytic amount of HF (generated in-situ from EtOH) accelerated the rate of reaction considerably. The reaction time was reduced from several days to ˜16 h when the diaryl, arylalkyl, and N-methoxyethyl-N-phenylaminosulfur trifluorides were reacted with 4-t-butylcyclohexanone in the presence of HF. The effect of HF on reaction rate was, however, less pronounced with the alkoxyalkyl aminosulfur trifluorides 37 and 41. A reasonable reaction time (40 h) for complete fluorination of the ketone with bis(methoxyethyl-aminosulfur trifluoride (41) was obtained when the reaction was carried out at 40° C.
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alkoxyalkyl aminosulfur trifluorides
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(2-methoxyethyl)aminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride

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